![molecular formula C9H18O6Sb2 B14258086 2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane CAS No. 337380-32-2](/img/structure/B14258086.png)
2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane is a complex organometallic compound characterized by its unique bicyclic structure. This compound contains antimony atoms integrated into a polyether framework, making it a subject of interest in various fields of chemistry and materials science.
Preparation Methods
The synthesis of 2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane typically involves the reaction of antimony trichloride with a suitable polyether ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the antimony compound. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of antimony oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of lower oxidation state antimony compounds.
Scientific Research Applications
2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use in anticancer therapies due to its ability to interact with cellular components and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its polyether framework allows it to encapsulate small molecules, facilitating targeted delivery and controlled release in biological systems .
Comparison with Similar Compounds
Similar compounds to 2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane include:
2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane: This compound contains boron atoms instead of antimony and exhibits different reactivity and applications.
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: This compound features nitrogen atoms in its structure and is used in different catalytic and material science applications
The uniqueness of this compound lies in its antimony content and the specific arrangement of its polyether framework, which imparts distinct chemical and physical properties.
Properties
CAS No. |
337380-32-2 |
|---|---|
Molecular Formula |
C9H18O6Sb2 |
Molecular Weight |
465.76 g/mol |
IUPAC Name |
2,6,8,12,13,17-hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane |
InChI |
InChI=1S/3C3H6O2.2Sb/c3*4-2-1-3-5;;/h3*1-3H2;;/q3*-2;2*+3 |
InChI Key |
MPLDZCCCFYGBHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Sb]2OCCCO[Sb](OC1)OCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


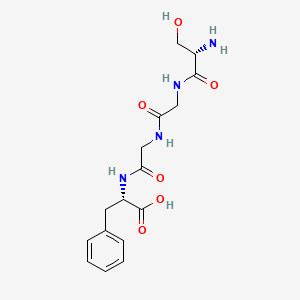
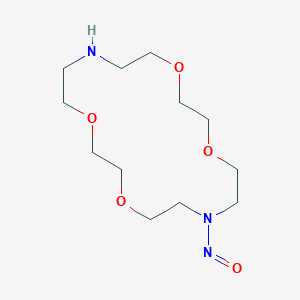
![2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14258020.png)

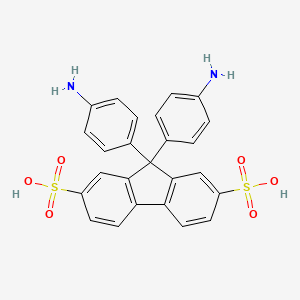
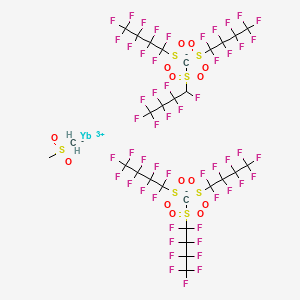
![N-{4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14258036.png)
![2,2'-Methylenebis[6-(methoxymethyl)-4-methylphenol]](/img/structure/B14258038.png)
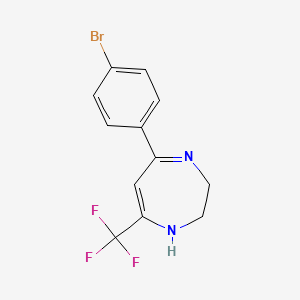
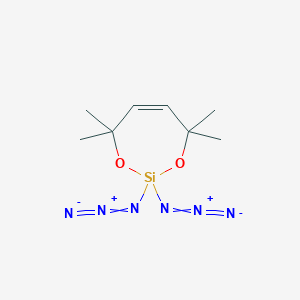
![2-(Bicyclo[2.2.1]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol](/img/structure/B14258063.png)
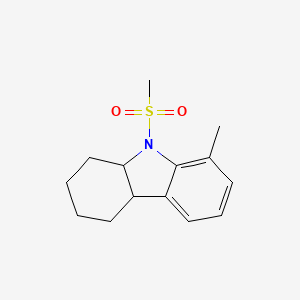
![N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide](/img/structure/B14258074.png)
![1-[1-Chloro-2-(4-methoxyphenyl)ethenyl]-4-methylbenzene](/img/structure/B14258078.png)
